Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-

Description

Electronic and Steric Effects

- Nitro group (position 2) : Acts as a strong electron-withdrawing group, deactivating the ring and directing electrophilic substitution to meta positions relative to itself.

- Acetamide groups (positions 1 and 4) : Electron-donating via resonance, creating partial positive charges on the nitrogen atoms.

Conformational Flexibility

- Acetamide rotations : The acetamide substituents exhibit limited rotational freedom due to steric hindrance between the nitro group and adjacent hydrogen atoms.

- Nitro group orientation : Restricted to a planar configuration relative to the benzene ring, enhancing conjugation with the π-electron system.

Crystallographic Data and Solid-State Arrangement

No direct crystallographic data for Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is publicly available. However, insights can be inferred from analogous compounds:

| Property | Para-Substituted Derivatives | Ortho/ Meta Isomers |

|---|---|---|

| Hydrogen Bonding | Intermolecular N-H⋯O | Intramolecular |

| Crystal Packing | Planar layers | Herringbone patterns |

| Solubility | Moderate (polar groups) | Variable |

For example, the ortho isomer (N,N'-(1,2-phenylene)diacetamide) exhibits intramolecular hydrogen bonding between adjacent acetamide groups, leading to a twisted conformation.

Comparative Analysis with Ortho- and Meta-Substituted Isomers

Structural Differences

| Isomer | Substituent Positions | Molecular Formula | CAS Number |

|---|---|---|---|

| Para (Target) | 1,4 (acetamide), 2 (nitro) | C₁₀H₁₁N₃O₄ | 5345-53-9 |

| Ortho | 1,2 (acetamide), 2 (nitro) | C₁₀H₁₂N₂O₂ | 2050-85-3 |

| Meta | 1,3 (acetamide), 2 (nitro) | C₁₀H₁₁N₃O₄ | 116423-87-1 |

Electronic and Reactivity Trends

| Property | Para Isomer | Ortho Isomer | Meta Isomer |

|---|---|---|---|

| Electron Density | Moderate (balanced) | High (adjacent EDGs) | Low (nitro dominance) |

| Reactivity | Moderate electrophilic | High (ortho effect) | Low (deactivation) |

Biological Activity

Antimicrobial studies on related compounds reveal:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Para-Nitro (3a) | MRSA | 8–12 |

| Meta-Nitro (3d) | MRSA | 34 |

| Ortho-Nitro | E. coli | 12 |

The meta-nitro isomer demonstrates superior antimicrobial activity due to enhanced electron withdrawal and target binding affinity.

Properties

IUPAC Name |

N-(4-acetamido-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-9(12-7(2)15)10(5-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBLBSKESAEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063802 | |

| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-53-9 | |

| Record name | N,N′-(2-Nitro-1,4-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2-nitro-1,4-phenylene)bis(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCN34ZD3GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is believed that the compound interacts with various receptors and enzymes in the body, similar to other nitrobenzene derivatives.

Mode of Action

These metabolites then interact with their targets, leading to various physiological changes.

Biochemical Pathways

It is likely that the compound affects multiple pathways due to its complex structure and potential for metabolic transformations.

Pharmacokinetics

The compound’s molecular weight (23721200 g/mol) and other physical properties suggest that it may have good bioavailability.

Result of Action

Given the compound’s structural similarity to other nitrobenzene derivatives, it may have similar effects, such as inducing changes in cellular signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Diacetamino-2-nitrobenzene. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds can influence the compound’s metabolism and its interactions with its targets.

Biological Activity

Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is an organic compound with significant potential in various biological applications. It is characterized by its unique chemical structure, which includes two acetamido groups and two nitro groups attached to a phenylene backbone. This structure imparts distinct biological activities that have been the subject of recent research.

Chemical Structure and Properties

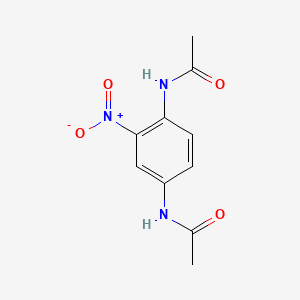

The molecular formula of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is . Its chemical structure can be represented as follows:

This compound's properties are influenced by the presence of nitro groups, which can participate in various chemical reactions and interactions with biological molecules.

The biological activity of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is primarily attributed to its ability to interact with biomolecules. The nitro groups can undergo redox reactions, while the acetamido groups facilitate hydrogen bonding with biological targets. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related compounds have demonstrated significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL against certain strains like Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies and Experimental Data

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-. The results indicated that these compounds exhibited bactericidal effects and were effective in inhibiting biofilm formation .

- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between the compound and critical proteins involved in cancer pathways such as TP53 and NF-kB. The binding energies ranged from -10.0 to -11.8 kJ/mol, indicating potential therapeutic applications in cancer treatment .

- Pharmacokinetic Analysis : The compound has been analyzed using High-Performance Liquid Chromatography (HPLC), demonstrating its suitability for pharmacokinetic studies due to its stability under various conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial Activity | MIC values: 0.22 - 0.25 μg/mL against pathogens |

| Binding Affinity (Molecular Docking) | TP53: -11.8 kJ/mol; NF-kB: -10.9 kJ/mol |

| HPLC Analysis | Suitable for pharmacokinetics |

| Enzyme Interaction | Modulates enzyme activity through redox reactions |

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead of phosphoric acid. This method allows for the separation and purification of the compound from impurities, making it useful in pharmacokinetic studies and quality control in pharmaceutical formulations .

| Method | Mobile Phase | Notes |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | For MS: replace phosphoric acid with formic acid |

| UPLC | Smaller 3 µm particle columns | Suitable for fast analysis |

Case Studies

Case Study 1: Pharmacokinetics of Acetamide Derivatives

A study focused on the pharmacokinetics of acetamide derivatives showed that compounds with similar structures exhibit varied absorption rates and bioavailability depending on their molecular modifications. The nitro group in N,N'-(2-nitro-1,4-phenylene)bis-acetamide was hypothesized to influence these parameters significantly .

Case Study 2: Environmental Toxicology

Research has also been conducted on the environmental impact of nitro-substituted acetamides. The compound's stability and degradation pathways in various environmental conditions were analyzed to assess its potential toxicity and persistence in ecosystems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenylene Core

N,N'-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide)

- Formula : C₁₅H₁₈N₂O₄ (MW: 290.31 g/mol).

- Key Differences : Replaces the nitro group with a methyl group (electron-donating).

- Implications : Enhanced lipophilicity (logP ~0.66 vs. nitro analog’s logP 0.66) but reduced electrophilicity. Lacks nitro-associated redox activity, making it less reactive in radical reactions .

N,N'-(2,5-Dichloro-1,4-phenylene)bis(acetoacetamide)

- Formula : C₁₀H₁₀Cl₂N₂O₄ (hypothetical based on ).

- Key Differences : Chloro substituents (electron-withdrawing but less so than nitro).

- Implications : Moderate reactivity compared to nitro derivatives. Chloro groups enhance stability against hydrolysis but may reduce solubility in polar solvents .

N,N'-(Sulfonylbis(1,4-phenylene))bis(chloroacetamide)

- Formula : C₁₆H₁₄Cl₂N₂O₅S (MW: 413.27 g/mol).

- Key Differences : Incorporates a sulfonyl linker between phenylene units, with chloro substituents.

- Implications: Sulfonyl groups increase rigidity and thermal stability.

Core Structure Modifications

Bis-pyrimidine Acetamides (Compounds 12–17)

- Example: N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide) (Compound 12).

- Key Differences : Pyrimidine rings replace benzene, introducing nitrogen heteroatoms. Fluorophenyl groups add steric bulk.

- Higher molecular weights (~600–700 g/mol) reduce solubility compared to the simpler nitroacetamide .

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Data Tables

Table 1. Structural and Physical Properties

Table 2. Reactivity and Stability Comparison

Key Research Findings

- Electron-Withdrawing Effects : Nitro-substituted derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to methyl or chloro analogs, making them valuable in synthesizing heterocyclic pharmaceuticals .

- Biological Activity : Bis-pyrimidine analogs (e.g., Compound 12) show selective cytotoxicity against cancer cells (e.g., MDA-MB-231), attributed to fluorophenyl and nitro motifs enhancing DNA intercalation .

- Analytical Utility : The nitro group in Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- allows sensitive detection via UV-HPLC (λmax ~254 nm), whereas methyl or chloro analogs require derivatization for similar sensitivity .

Preparation Methods

Direct Acylation of 2-nitro-1,4-phenylenediamine with Acetic Acid or Derivatives

The most straightforward method to prepare Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- involves the reaction of 2-nitro-1,4-phenylenediamine with acetic acid or acetic anhydride under controlled conditions. This reaction forms the bis-acetamide through nucleophilic attack of the amine groups on the acylating agent.

-

- Solvent: Commonly dichloromethane or other inert organic solvents.

- Coupling reagents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) are often used to facilitate amide bond formation.

- Temperature: Typically room temperature to mild heating.

- Reaction time: Approximately 12-24 hours to ensure complete conversion.

-

- Activation of carboxyl group by carbodiimide reagent.

- Nucleophilic attack by amine groups on the activated intermediate.

- Formation of amide bonds with release of urea byproducts.

This method is widely used due to its mild conditions and high selectivity for amide bond formation.

Stepwise Synthesis via Protection and Deprotection Strategies

In some cases, to improve selectivity and yield, the synthesis may involve protection of one amine group, followed by selective acylation and subsequent deprotection and second acylation. This approach is more complex but allows for better control over substitution patterns, especially important when the nitro group affects reactivity.

- Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

- Sequential acylation steps with acetic anhydride or acetyl chloride.

- Final deprotection under acidic or basic conditions.

This method is mainly applied in research settings where regioselectivity is critical.

Reduction of Nitro-Substituted Precursors Followed by Acylation

Another route involves first synthesizing the nitro-substituted phenylenediamine via reduction of corresponding nitroaromatic precursors, followed by acylation to form the bis-acetamide.

-

- Catalytic hydrogenation or chemical reduction (e.g., using zinc powder in acidic medium).

- Control of reaction conditions to avoid over-reduction or side reactions.

-

- Similar to direct acylation methods described above.

This route is useful when starting materials are nitro-substituted aromatic compounds that require conversion to diamines before acylation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acylation with Acetic Acid + EDCI/HOBt | 2-nitro-1,4-phenylenediamine, acetic acid, EDCI, HOBt, DCM, RT, 16 h | Mild conditions, high selectivity | Requires coupling reagents, longer reaction time | 70-85 |

| Protection/Deprotection Strategy | Boc or Fmoc protection, acetic anhydride, acidic/basic deprotection | High regioselectivity | Multi-step, time-consuming | 60-75 |

| Reduction of Nitro Precursor + Acylation | Nitroaromatic precursor, Zn/HCl or catalytic hydrogenation, then acylation | Access from nitroaromatics | Requires reduction step, possible side reactions | 65-80 |

Research Findings and Optimization

Effect of Nitro Group: The electron-withdrawing nitro substituent at the 2-position decreases the nucleophilicity of the amine groups, which can slow down acylation reactions. Use of coupling reagents like EDCI and HOBt significantly enhances the reaction rate and yield by activating the carboxyl groups.

Solvent Choice: Dichloromethane is preferred due to its inertness and ability to dissolve both reactants and coupling reagents efficiently. Alternative solvents such as DMF or THF can be used but may require longer reaction times.

Temperature Control: Maintaining room temperature or slightly elevated temperatures (up to 40 °C) prevents decomposition of sensitive intermediates and side reactions.

Purification: The product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity for research or industrial applications.

Q & A

Q. What synthetic methodologies are recommended for preparing Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-?

The compound can be synthesized via condensation reactions between nitro-substituted phenylenediamine derivatives and acetylating agents. For example, nitro-substituted 1,4-phenylenediamine intermediates may react with acetyl chloride or acetic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like acetonitrile or DMF). Purification typically involves recrystallization from ethanol or aqueous ethanol, with yields optimized by adjusting stoichiometry and reaction time . Characterization should include H/C NMR to confirm bis-acetamide linkage and nitro-group positioning.

Q. How can researchers validate the purity and structural integrity of this compound?

Purity assessment requires a combination of:

- Chromatography : HPLC with UV detection (λ ~254 nm) to identify impurities.

- Spectroscopy : H/C NMR to verify aromatic proton environments and acetamide carbonyl signals (~168-170 ppm in C NMR).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ≈ 261.07) . Cross-validation with elemental analysis (C, H, N) is recommended to resolve spectral ambiguities .

Q. What are the critical storage conditions to maintain stability?

Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Optimal conditions include a dry, cool environment (4°C) away from light. Avoid proximity to strong acids/bases or reducing agents due to the nitro group’s redox sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar bis-acetamide derivatives?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, acetamide carbonyl shifts may vary due to hydrogen bonding. Strategies include:

Q. What experimental design considerations are essential for studying this compound’s reactivity in cross-coupling reactions?

The nitro group acts as both an electron-withdrawing substituent and a potential leaving group. To exploit its reactivity:

- Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with boronic acids, targeting nitro-to-aryl substitution.

- Optimize solvent polarity (e.g., DMF/HO mixtures) and base strength (e.g., KCO) to balance reaction rate and byproduct formation . Monitor reaction progress via TLC and isolate intermediates to map mechanistic pathways.

Q. How can researchers assess the compound’s potential in polymer or coordination chemistry?

The bis-acetamide moiety can act as a ligand or monomer. For polymer synthesis:

- Polycondensation : React with diols or diamines under Mitsunobu conditions to form polyamides.

- Coordination complexes : Test metal-binding affinity (e.g., with Cu or Ni) using UV-Vis titration and Job’s method to determine stoichiometry . Thermal stability (TGA/DSC) and solubility profiles should guide material applications.

Q. What strategies mitigate challenges in biological activity studies (e.g., cytotoxicity assays)?

The nitro group may confer redox activity, complicating cytotoxicity interpretation. Mitigation approaches:

- Control experiments : Compare with nitro-free analogs to isolate nitro-specific effects.

- Metabolic stability assays : Use liver microsomes to assess nitro-reduction pathways.

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies to differentiate necrotic vs. apoptotic mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

Example: If DFT-predicted H NMR shifts deviate >0.5 ppm from observed values:

Q. Why might batch-to-batch variability occur in synthesis, and how is it controlled?

Variability often stems from nitro-group reduction side reactions. Solutions include:

- Strict anhydrous conditions and degassed solvents to prevent unintended reduction.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.